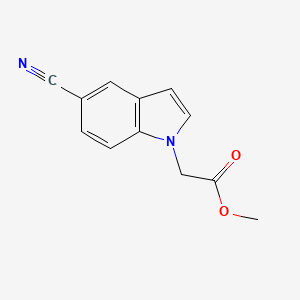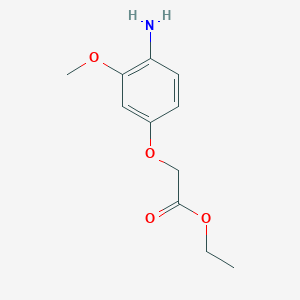
Ethyl 2-(4-amino-3-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-amino-3-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14NO4 It is a derivative of phenol and contains an amino group and a methoxy group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-amino-3-methoxyphenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-amino-3-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 2-(4-amino-3-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-amino-3-methoxyphenoxy)acetate is structurally similar to other phenol derivatives, such as:
Ethyl 2-(4-methoxyphenoxy)acetate: Lacks the amino group.
Ethyl 2-(3-methoxy-4-hydroxyphenoxy)acetate: Contains a hydroxyl group instead of an amino group.
Ethyl 2-(4-amino-2-methoxyphenoxy)acetate: The methoxy group is on a different position on the benzene ring.
Uniqueness: The presence of both an amino and a methoxy group on the benzene ring makes this compound unique, as it can participate in a wider range of chemical reactions compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 2-(4-amino-3-methoxyphenoxy)acetate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7,12H2,1-2H3 |
Clé InChI |
CBEHUZHBAPUQAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


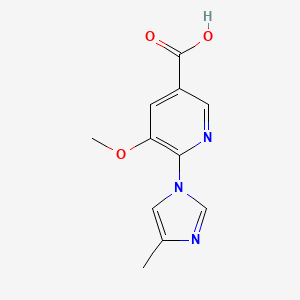
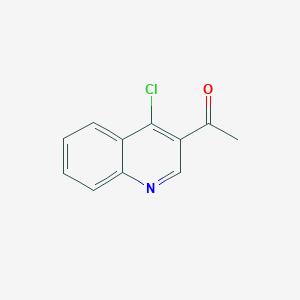
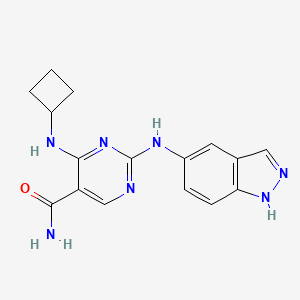

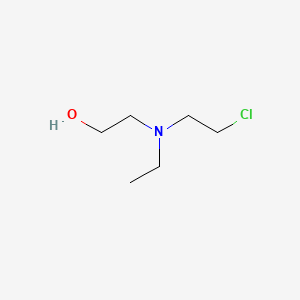
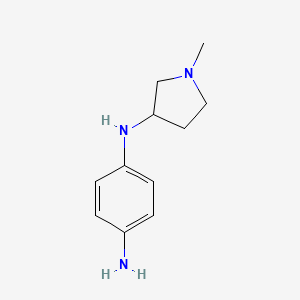



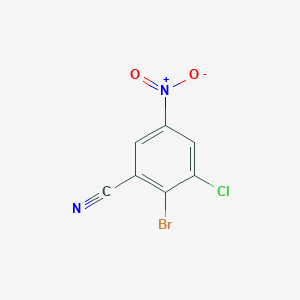
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
